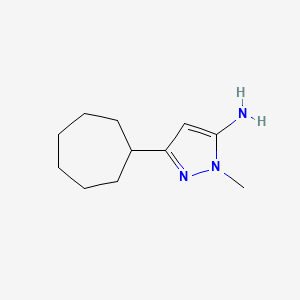

3-cycloheptyl-1-methyl-1H-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

118430-75-4 |

|---|---|

Molecular Formula |

C11H19N3 |

Molecular Weight |

193.29 g/mol |

IUPAC Name |

5-cycloheptyl-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C11H19N3/c1-14-11(12)8-10(13-14)9-6-4-2-3-5-7-9/h8-9H,2-7,12H2,1H3 |

InChI Key |

UWJAHHWNHDTWOP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2CCCCCC2)N |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization Techniques in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. A full NMR characterization of 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine would provide detailed information about its atomic arrangement.

1D NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers primary insights into the molecular framework.

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the various protons. The methyl group attached to the pyrazole (B372694) nitrogen would likely appear as a sharp singlet. The protons of the cycloheptyl ring would produce a series of multiplets in the aliphatic region of the spectrum, with their chemical shifts and multiplicities depending on their spatial relationships. The lone proton on the pyrazole ring would also present as a singlet. The amine (NH₂) protons might appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying each unique carbon environment. Separate signals would be anticipated for the methyl carbon, the carbons of the pyrazole ring, and the seven distinct carbons of the cycloheptyl group. The chemical shifts of the pyrazole ring carbons would be indicative of their electronic environment within the aromatic heterocycle.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 3.6 - 3.8 | s |

| Pyrazole-H4 | 5.3 - 5.5 | s |

| NH₂ | 4.0 - 5.0 | br s |

| Cycloheptyl-H1 | 2.6 - 2.8 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| N-CH₃ | 35 - 40 |

| Pyrazole-C3 | 160 - 165 |

| Pyrazole-C4 | 85 - 90 |

| Pyrazole-C5 | 150 - 155 |

| Cycloheptyl-C1 | 35 - 40 |

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the cycloheptyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connection of the cycloheptyl and methyl groups to the pyrazole ring.

¹⁵N NMR for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the electronic environment of the three nitrogen atoms in the pyrazole ring and the amine group. This could help to distinguish between the different nitrogen atoms and provide insights into tautomeric forms or hydrogen bonding.

Mass Spectrometry (MS) Applications in Compound Verification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the molecule. This technique would be used to confirm that the measured molecular formula of this compound matches its theoretical formula (C₁₁H₁₉N₃), thereby providing a high degree of confidence in the compound's identity.

Table 3: Key Compounds Mentioned

| Compound Name |

|---|

Based on a comprehensive search of available scientific literature, there is no specific experimental data published for the advanced spectroscopic and crystallographic characterization of the chemical compound This compound .

Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis for the following sections as requested:

X-ray Diffraction Studies for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

While research exists on other pyrazole derivatives, extrapolating this information to this compound would be scientifically inaccurate. The unique combination of the cycloheptyl group at the 3-position and the methyl group at the 1-position of the pyrazole ring will significantly influence its electronic and steric properties, and thus its spectroscopic and crystallographic characteristics. Accurate data for these properties can only be obtained through direct experimental investigation of the compound .

Computational Chemistry and in Silico Methodologies for Pyrazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, allowing for the detailed study of molecular structures, energies, and properties based on the principles of quantum mechanics superfri.org.

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation of a compound researchgate.netnih.gov. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. For a flexible molecule like 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine, which contains a seven-membered cycloheptyl ring, DFT is essential for identifying the preferred spatial arrangement of the atoms.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Functionals : Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, are commonly employed. The B3LYP functional is a popular choice that often yields results in good agreement with experimental data for a wide range of organic molecules nih.govbohrium.comresearchgate.net. Other functionals, such as the M06-2X, are also utilized, particularly for systems where non-covalent interactions are important nih.govbohrium.comresearchgate.net.

Basis Sets : The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are frequently used for organic molecules. The latter includes diffuse functions (+) to better describe lone pairs and polarization functions (d,p) for more accurate geometry and property prediction nih.govbohrium.comresearchgate.netdntb.gov.ua. For higher accuracy, triple-zeta basis sets like TZVP may also be selected nih.govresearchgate.net.

The optimal combination of functional and basis set is often determined by benchmarking against experimental data for related, well-characterized compounds.

Once the molecular geometry is optimized, DFT can be used to predict various spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts nih.govbohrium.com.

Theoretical calculations of ¹H and ¹³C NMR chemical shifts provide valuable information for structural elucidation. By comparing the calculated shifts with experimental spectra, researchers can confirm the proposed structure of a synthesized compound nih.govmdpi.com. Studies on similar pyrazole (B372694) derivatives have shown that the accuracy of predicted NMR shifts can depend significantly on the chosen geometry, functional, and basis set nih.govbohrium.comresearchgate.net. For instance, research on a related pyrazole compound found that the B97D and TPSSTPSS functionals provided highly accurate results for ¹H-NMR chemical shift predictions when paired with the TZVP basis set nih.govbohrium.com.

Table 1: Commonly Used DFT Functionals for NMR Prediction of Pyrazole Derivatives This table is illustrative of methods used for similar compounds, not specific data for this compound.

| Functional | Type | Common Application |

|---|---|---|

| B3LYP | Hybrid GGA | General purpose, geometry optimization, NMR shifts |

| M06-2X | Hybrid Meta-GGA | Good for thermochemistry and kinetics |

| CAM-B3LYP | Long-range Corrected Hybrid | Used for charge-transfer excitations |

| wB97XD | Long-range Corrected Hybrid | Includes empirical dispersion |

| TPSSTPSS | Meta-GGA | Good for vibrational frequencies and geometries |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons researchgate.netirjweb.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties researchgate.netirjweb.com.

A large HOMO-LUMO gap implies high stability and low chemical reactivity irjweb.com.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized irjweb.com.

This analysis helps in understanding the charge transfer interactions that can occur within the molecule, which is crucial for predicting its behavior in chemical reactions researchgate.netirjweb.com.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack researchgate.net. The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential.

Red regions (negative potential) indicate areas of high electron density, such as those around electronegative atoms (e.g., nitrogen), and are susceptible to electrophilic attack.

Blue regions (positive potential) correspond to areas of low electron density, typically around hydrogen atoms, which are favorable sites for nucleophilic attack.

Green regions represent areas of neutral potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, identifying them as key sites for interaction researchgate.netresearchgate.net.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation uni-muenchen.dejuniperpublishers.com.

Conformational Analysis and Tautomerism Studies

Tautomerism: Pyrazole derivatives are known to exhibit annular tautomerism, a phenomenon where a proton can migrate between the two nitrogen atoms of the pyrazole ring. nih.gov However, in this compound, the nitrogen at position 1 is substituted with a methyl group, which quenches this form of tautomerism.

Another relevant form is amino-imino tautomerism at the 5-position. The 5-amino group can theoretically exist in equilibrium with its imino tautomer. Theoretical calculations, often performed using methods like M06-2X/6-311++G(d,p), can determine the relative stability of these tautomers in different environments (in vacuo, and in various solvents). nih.gov Factors such as intramolecular hydrogen bonds, solvent polarity, and the electronic nature of the substituents play a crucial role in determining which tautomer predominates. nih.gov For most simple 5-aminopyrazoles, the amino form is significantly more stable.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a biological target, such as a protein or enzyme.

Elucidation of Binding Modes with Potential Biological Targets

Given the prevalence of the pyrazole scaffold in kinase inhibitors, a hypothetical docking study of this compound would likely target the ATP-binding site of a protein kinase. nih.gov In such simulations, the pyrazole core often acts as a hinge-binder, forming key hydrogen bonds with backbone atoms in the hinge region of the kinase.

The 5-amino group is a critical feature, typically serving as a hydrogen bond donor to an amino acid residue in the binding pocket. The 1-methyl group would be oriented towards a specific sub-pocket, and the cycloheptyl group would likely occupy a larger, often hydrophobic, cavity within the active site. The specific binding mode would be dictated by the unique topology of the target's active site. Docking algorithms score different poses to identify the most energetically favorable binding orientation.

Prediction of Binding Affinities and Interaction Energies

Computational programs can estimate the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). nih.gov Lower binding energy values indicate a more stable protein-ligand complex and, theoretically, a more potent inhibitor. For similar pyrazole derivatives targeting kinases, binding energies can range from -7 to -11 kcal/mol. researchgate.net

The total binding energy is a sum of several components, including van der Waals forces, electrostatic interactions, and solvation energy. nih.gov Molecular dynamics simulations combined with methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can provide more accurate estimations of these energy contributions. nih.gov For instance, studies on pyrazole-based kinase inhibitors have shown that van der Waals energy and nonpolar solvation energy are often crucial drivers for binding. nih.gov

Note: Data is illustrative and based on reported values for other pyrazole derivatives to demonstrate the methodology. nih.gov

Identification of Key Amino Acid Residues in Binding Pockets

Docking simulations are instrumental in identifying the specific amino acid residues that form crucial interactions with the ligand. For a pyrazole derivative in a kinase active site, the following interactions would be anticipated:

Hydrogen Bonds: The 5-amino group of the pyrazole could form a hydrogen bond with a backbone carbonyl or a side chain of a hinge region residue, such as Alanine. nih.gov

Hydrophobic Interactions: The cycloheptyl ring would likely engage in hydrophobic interactions with nonpolar residues like Leucine, Valine, or Isoleucine within the binding pocket.

Pi-Stacking: While the pyrazole ring itself is aromatic, the absence of an aromatic substituent at the N1 position limits the potential for strong pi-stacking interactions often seen with N-phenyl pyrazoles.

In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties (Excluding ADMET values)

In silico tools are frequently used in the early stages of drug discovery to predict whether a compound possesses "drug-like" properties, making it more likely to be a successful oral medication.

Computational Assessment of Molecular Descriptors

Molecular descriptors are numerical values that characterize the physical and chemical properties of a molecule. These descriptors are used to assess drug-likeness, often by applying rules such as Lipinski's Rule of Five. While specific calculated values for this compound are not published, they can be reliably predicted using computational software. The properties for the structurally similar 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine provide a strong basis for these predictions. uni.lu

Table 2: Predicted Molecular Descriptors and Drug-Likeness Profile

| Molecular Descriptor | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | ~193.3 g/mol | ≤ 500 | Yes |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (from -NH2) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (2 from pyrazole N, 1 from -NH2) | ≤ 10 | Yes |

| Molar Refractivity | ~59 cm³ | 40-130 | Yes |

| Polar Surface Area (PSA) | ~41.5 Ų | ≤ 140 Ų | Yes |

Note: Values are estimated based on the structure and data for analogous compounds. uni.lu

These predicted descriptors suggest that this compound would be compliant with Lipinski's Rule of Five, indicating a favorable profile for oral bioavailability. The calculated LogP suggests good membrane permeability, while the Polar Surface Area (PSA) is well within the range associated with good cell penetration.

Theoretical Evaluation of Synthetic Accessibility

The determination of synthetic accessibility for a novel compound like this compound is a critical step in the drug discovery and development pipeline. nih.gov In silico methodologies provide a rapid and cost-effective means to predict the ease of synthesis, helping to prioritize compounds for further investigation. nih.gov These computational approaches leverage vast databases of chemical reactions and employ sophisticated algorithms to estimate the complexity of a synthetic route.

A key strategy in this evaluation is the use of retrosynthetic analysis software. acs.org Tools such as SYNTHIA® and SynRoute utilize extensive libraries of reaction rules and machine learning models to deconstruct a target molecule into simpler, commercially available starting materials. synthiaonline.comnih.gov For this compound, a retrosynthetic analysis would likely identify the core pyrazole ring as a primary synthon. The primary disconnection points would logically be the bonds connecting the cycloheptyl and methyl groups to the pyrazole ring, as well as the amine functional group.

Machine learning and deep learning models have become increasingly prominent in predicting synthetic accessibility. x-chemrx.com These models are trained on large datasets of known reactions, such as those from the USPTO and Pistachio databases, to learn the patterns of successful chemical transformations. nih.govnih.gov By analyzing the molecular structure of this compound, these models can generate a synthetic accessibility score. This score is often a probabilistic measure of how likely the compound can be synthesized based on existing chemical knowledge. researchgate.net

Several scoring schemes are commonly used, including SYBA, SCScore, and SAScore. nih.gov More advanced models, such as the Communicative Message Passing Neural Network (CMPNN), have shown improved performance in predicting synthetic accessibility by representing molecules as graphs and learning from the intricate relationships between atoms and bonds. nih.govresearchgate.net

The theoretical evaluation would also consider the common synthetic routes for pyrazole derivatives. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is a foundational method. youtube.com Other established methods include cycloaddition reactions and multicomponent reactions. mdpi.com Computational tools would assess the feasibility of applying these known synthetic strategies to the specific target molecule.

Below is a hypothetical data table illustrating the kind of output that might be generated from a computational evaluation of the synthetic accessibility of this compound.

| Parameter | Predicted Value | Methodology | Interpretation |

| Retrosynthetic Pathway Complexity | 3-5 steps | SYNTHIA®, SynRoute | The synthesis is predicted to require a moderate number of steps from commercially available starting materials. |

| Synthetic Accessibility Score (SAscore) | 3.2 | Fragment-based | A lower score indicates easier synthesis. This value suggests moderate difficulty. |

| SCScore | 0.6 | Machine Learning | A score closer to 1 indicates a higher likelihood of successful synthesis. |

| Key Precursors Identified | Cycloheptyl hydrazine, 1-methylhydrazine, 3-cycloheptyl-1,3-diketone | Retrosynthesis Software | These are potential starting materials or key intermediates for the synthesis. |

| Predicted Yield Range | 40-60% | Reaction Informatics | Based on similar known reactions, the overall yield is expected to be in the moderate range. |

It is important to note that these computational predictions are theoretical and serve as a guide for synthetic chemists. The actual ease of synthesis can be influenced by various factors not fully captured by in silico models, such as reaction kinetics, thermodynamics, and the practicalities of laboratory work. Nevertheless, the theoretical evaluation of synthetic accessibility is an indispensable tool for navigating the vast chemical space in the quest for new molecules. eurasianjournals.comeurasianjournals.com

Structure Activity Relationship Sar Studies of 3 Cycloheptyl 1 Methyl 1h Pyrazol 5 Amine Analogues

Impact of Substituents on the Pyrazole (B372694) Core on Conceptual Biological Activities

The biological profile of 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine is determined by the interplay of its constituent parts: the cycloheptyl group at the C3 position, the methyl group at the N1 position, and the amino group at the C5 position.

The substituent at the C3 position of the pyrazole ring plays a significant role in modulating the compound's interaction with biological targets. The cycloheptyl group, a bulky and lipophilic cycloalkyl moiety, is crucial in this regard. While direct studies on the 3-cycloheptyl substituent are limited, inferences can be drawn from related pyrazole derivatives.

Research on pyrazole-based inhibitors has shown that the introduction of cycloalkyl groups at position 3 can be favorable for biological activity. For instance, in a study on meprin inhibitors, a pyrazole derivative bearing a cyclopentyl moiety at C3 exhibited inhibitory activities comparable to a 3,5-diphenylpyrazole, suggesting that non-aromatic, bulky groups can be well-tolerated and effective. nih.gov The size and hydrophobicity of the substituent at this position are key determinants of potency. It is suggested that large hydrophobic substituents are required to fill the hydrophobic pocket in some biological targets. sci-hub.se

The cycloheptyl group in this compound likely serves to anchor the molecule within a hydrophobic pocket of a target protein. The flexibility of the seven-membered ring may also allow for an optimal conformational fit, enhancing binding affinity. The lipophilicity imparted by the cycloheptyl group can also influence the compound's pharmacokinetic properties, such as membrane permeability.

| Substituent at C3 | General Impact on Activity | Potential Role |

|---|---|---|

| Cycloheptyl | Potentially favorable for activity, contributes to lipophilicity. | Anchoring within hydrophobic pockets of target proteins. |

| Cyclopentyl | Demonstrated comparable activity to phenyl groups in some inhibitors. nih.gov | Hydrophobic interaction and steric bulk. |

| Benzyl | Showed a decrease in inhibitory activity in some meprin inhibitors compared to phenyl. nih.gov | Steric and electronic effects. |

| Methyl | Resulted in decreased inhibitory activity in some meprin inhibitors compared to phenyl. nih.gov | Smaller size may not optimally fill hydrophobic pockets. |

N-substitution on the pyrazole core can, however, have varied effects on biological activity. In some cases, N-substitution with lipophilic moieties like a methyl or phenyl group has resulted in a decrease in activity compared to the unsubstituted analogue. nih.gov Conversely, for other classes of pyrazole derivatives, N-alkylation is a common strategy to modulate activity and physicochemical properties. nih.gov The selective N-methylation of pyrazoles is a significant area of synthetic chemistry, highlighting the importance of this modification. nih.govacs.org

| N1-Substituent | General Impact on Activity | Potential Role |

|---|---|---|

| Methyl | Can be crucial for activity and selectivity by preventing tautomerism. nih.gov May increase or decrease activity depending on the target. nih.gov | Modulates lipophilicity, metabolic stability, and receptor interaction. |

| Unsubstituted (N-H) | Allows for tautomerization, which can be beneficial or detrimental to activity. Can act as a hydrogen bond donor. nih.gov | Participation in hydrogen bonding; potential for multiple binding modes. |

| Phenyl | Can decrease activity in some cases compared to unsubstituted analogues. nih.gov | Introduces steric bulk and potential for pi-stacking interactions. |

The amino group at the C5 position is a key functional group that can significantly influence the biological activity of the pyrazole scaffold. 5-aminopyrazoles are a versatile class of compounds with a wide range of reported biological activities, including roles as kinase inhibitors and anticancer agents. mdpi.com This functional group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. nih.gov

The position of the amino group on the pyrazole ring is critical. Compared to 3-amino and 4-aminopyrazoles, 5-aminopyrazoles often exhibit distinct pharmacological profiles. mdpi.com The nucleophilicity of the C5-amino group also makes it a valuable handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for SAR studies.

For this compound, the amino group at C5 is likely to be a primary point of interaction with a target protein, forming hydrogen bonds that contribute to binding affinity and specificity. Its presence also influences the electronic properties of the pyrazole ring.

| Substituent at C5 | General Impact on Activity | Potential Role |

|---|---|---|

| Amino (-NH2) | Often crucial for biological activity, enabling key interactions with targets. mdpi.com | Hydrogen bond donor/acceptor; influences electronic properties of the ring. |

| Hydroxyl (-OH) | Can increase activity in some cases. researchgate.net | Hydrogen bond donor/acceptor. |

| Methyl (-CH3) | Can increase activity in some instances. researchgate.net | Hydrophobic interactions and steric effects. |

Comparative SAR Analysis with Related Pyrazole Derivatives

To further elucidate the SAR of this compound, it is instructive to compare its structural features with those of related pyrazole derivatives.

The arrangement of substituents on the pyrazole ring is a fundamental aspect of its SAR. The synthesis of unsymmetrically substituted pyrazoles can often lead to a mixture of regioisomers, which may possess significantly different biological activities. nih.gov For instance, the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648) can yield two different N-substituted pyrazoles. The regioselectivity of such reactions is influenced by the nature of the substituents and the reaction conditions. nih.gov

The nature of the substituent at the C3 position, whether it is a cycloalkyl or an aromatic group, can have a profound impact on the biological activity of pyrazole derivatives. Aromatic substituents, such as a phenyl group, can engage in pi-stacking interactions with aromatic amino acid residues in a protein's binding site. They also introduce a rigid, planar geometry.

In contrast, cycloalkyl groups like cycloheptyl provide a more three-dimensional and flexible scaffold. This flexibility can allow for a better induced fit within a binding pocket. As previously mentioned, studies on meprin inhibitors have shown that a cyclopentyl group at C3 can be as effective as a phenyl group, indicating that cycloalkyl substituents can effectively mimic the hydrophobic and steric properties of aromatic rings in certain contexts. nih.gov The choice between a cycloalkyl and an aromatic substituent at C3 is therefore a key consideration in the design of pyrazole-based compounds with specific biological targets in mind.

| Substituent Type at C3 | Key Characteristics | Potential Interactions |

|---|---|---|

| Cycloalkyl (e.g., Cycloheptyl) | Flexible, lipophilic, three-dimensional structure. | Hydrophobic interactions, induced fit. |

| Aromatic (e.g., Phenyl) | Rigid, planar, lipophilic. | Hydrophobic interactions, pi-stacking. |

Alkyl vs. Substituted Alkyl Groups at N1

No publicly available research data or data tables exist that compare the biological activities of 3-cycloheptyl-1H-pyrazol-5-amine analogues with different alkyl and substituted alkyl groups at the N1 position.

Establishment of Quantitative Structure-Activity Relationship (QSAR) Models

There are no published QSAR models specifically developed for this compound analogues.

Future research may shed light on the structure-activity relationships of this particular chemical series. Until such studies are published, a detailed and specific analysis as requested is not feasible.

Conceptual Elucidation of Biological Target Interactions and Mechanisms

Exploration of Pyrazole (B372694) Derivatives as Modulators of Enzymatic Activity

The pyrazole nucleus is a versatile scaffold found in numerous compounds that modulate the activity of various enzymes, playing crucial roles in cellular signaling and pathological processes.

Research into Kinase Inhibition (e.g., IRAK4, CDK, Aurora Kinase, BTK)

Protein kinases are a major class of enzymes targeted by pyrazole-containing inhibitors for various therapeutic applications, especially in oncology and inflammatory diseases. nih.gov

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key target for inflammatory diseases. nih.govmdpi.com Pyrazole-based compounds have been developed as potent and selective IRAK4 inhibitors. For instance, a reported pyrazole derivative demonstrated an IC50 value of 0.4 nM against IRAK4 and showed activity in human peripheral blood mononuclear cells. nih.gov The pyrazole core often serves as a hinge-binding motif, crucial for its inhibitory action. mdpi.com

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. Several pyrazole derivatives have been investigated as CDK inhibitors. nih.gov For example, some patented 1,3,5-trisubstituted pyrazole derivatives have shown inhibitory activity against CDK12 and CDK13 with IC50 values of 9 nM and 5.8 nM, respectively. nih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, present in the Aurora kinase inhibitor tozasertib, has also been utilized to target CDKs. nih.gov

Aurora Kinases: These are serine/threonine kinases that play a vital role in mitosis, and their inhibition can lead to apoptosis in tumor cells. The pyrazole template is a prominent scaffold in the design of both selective and pan-Aurora kinase inhibitors. mdpi.com Tozasertib, a 3-aminopyrazole derivative, is a known inhibitor of Aurora kinases. mdpi.com

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target for B-cell malignancies. nih.govnih.gov Numerous pyrazolo-pyrimidine derivatives have been developed as potent BTK inhibitors. mdpi.com Some of these compounds exhibit inhibitory activity comparable to the approved drug Ibrutinib, with IC50 values in the low nanomolar range. mdpi.com Both irreversible and reversible covalent inhibitors based on an aminopyrazole carboxamide scaffold have been identified. acs.org

| Kinase Target | Example Pyrazole Derivative Type | Reported Activity (IC50) | Reference |

|---|---|---|---|

| IRAK4 | Substituted Pyrazole | 0.4 nM | nih.gov |

| CDK12/13 | 1,3,5-trisubstituted pyrazole | 9 nM / 5.8 nM | nih.gov |

| Aurora Kinase | 3-aminopyrazole derivative (e.g., Tozasertib) | Potent inhibition | mdpi.com |

| BTK | Pyrazolo-pyrimidine derivative | 9.1 nM | mdpi.com |

Studies on Protease Inhibition (e.g., Thrombin)

Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological processes, including blood coagulation.

Thrombin: This serine protease is a central enzyme in the blood coagulation cascade. Acylated 1H-pyrazol-5-amines have been developed as covalent inhibitors of thrombin. acs.org These compounds can achieve potent inhibitory activity, with some derivatives having IC50 values as low as 0.7 and 0.8 nM. acs.org The mechanism involves the transfer of an acyl group to the catalytic Ser195 residue of thrombin, leading to its temporary inhibition. researchgate.netmdpi.com

Investigation of Other Enzyme Targets (e.g., NAAA, PTP1B)

The versatility of the pyrazole scaffold extends to other enzyme families with significant therapeutic potential.

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): NAAA is an enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA is a promising strategy for managing inflammatory conditions. acs.org Pyrazole azabicyclo[3.2.1]octane sulfonamides have been identified as a novel class of potent and non-covalent NAAA inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. acs.org

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity. Various pyrazole derivatives have shown significant PTP1B inhibitory activity.

Postulated Mechanisms of Action based on In Vitro and In Silico Studies

Understanding the molecular mechanisms by which pyrazole derivatives interact with their targets is crucial for the design of more potent and selective inhibitors.

Covalent vs. Non-Covalent Binding Mechanisms

Pyrazole-based inhibitors can interact with their target enzymes through both covalent and non-covalent binding mechanisms.

Covalent Binding: This involves the formation of a stable chemical bond between the inhibitor and the enzyme, often leading to irreversible or slowly reversible inhibition. Acylated 1H-pyrazol-5-amines, for instance, act as covalent inhibitors of thrombin by acylating the active site serine residue. acs.orgresearchgate.net Similarly, pyrazole derivatives with an α,β-unsaturated carbonyl moiety can act as covalent binders to kinases. nih.gov JDQ443, a pyrazole-based inhibitor of KRASG12C, also functions through covalent modification of the target protein. semanticscholar.org

Non-Covalent Binding: This type of interaction is based on weaker intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. slideshare.net The majority of pyrazole-based kinase inhibitors are non-covalent and compete with ATP for binding to the active site. mdpi.com The pyrazole core frequently forms hydrogen bonds with the hinge region of the kinase. mdpi.commdpi.com Similarly, pyrazole sulfonamide inhibitors of NAAA have been shown to act via a non-covalent mechanism. acs.org

| Binding Mechanism | Enzyme Target Example | Description | Reference |

|---|---|---|---|

| Covalent | Thrombin | Acylation of the catalytic Ser195 residue. | acs.orgresearchgate.net |

| Covalent | KRASG12C | Formation of a covalent bond with the target protein. | semanticscholar.org |

| Non-Covalent | Kinases (general) | Hydrogen bonding with the hinge region and hydrophobic interactions. | mdpi.commdpi.com |

| Non-Covalent | NAAA | Reversible binding to the enzyme. | acs.org |

Receptor Interaction Models

Molecular modeling and X-ray crystallography studies have provided detailed insights into the binding modes of pyrazole derivatives with their target receptors.

Kinase Interactions: In many kinase-inhibitor complexes, the pyrazole scaffold acts as a bioisostere for the adenine ring of ATP, forming key hydrogen bonds with the backbone of the hinge region residues. For example, docking studies of pyrazole derivatives with RET kinase showed hydrogen bond interactions with the hinge residue Ala807. nih.gov The substituents on the pyrazole ring are crucial for achieving potency and selectivity by occupying specific hydrophobic pockets within the ATP-binding site. mdpi.commdpi.com For instance, the fluorophenyl ring of a pyrazole-based Akt1 inhibitor occupies a hydrophobic pocket and forms interactions with residues like Gly162, Val164, and Leu181. mdpi.com

Other Enzyme Interactions: For other enzymes, the pyrazole core can participate in a variety of interactions. In the case of CYP2E1, the introduction of methyl or phenyl groups on the pyrazole ring influences the affinity through interactions with the hydrophobic interior of the catalytic site. nih.gov

Pathways and Networks Potentially Modulated by Aminopyrazoles

The therapeutic and biological effects of aminopyrazole compounds stem from their interaction with a variety of cellular pathways and networks. Research into this class of molecules, including derivatives of the core aminopyrazole scaffold, has revealed a significant capacity for modulating key signaling cascades involved in cellular proliferation, inflammation, and survival.

Aminopyrazoles, particularly 5-aminopyrazoles (5APs), are recognized for their versatility as kinase inhibitors. nih.gov Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Certain 5AP derivatives have been shown to interfere with the p38 Mitogen-Activated Protein Kinase (p38MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways. nih.gov The p38MAPK pathway is a key regulator of cellular responses to stress and inflammation, while the VEGFR-2 pathway is central to angiogenesis, the formation of new blood vessels.

Further investigation into aminopyrazole-based compounds has identified their role as inhibitors of other kinases. For instance, 3-aminopyrazole derivatives have been developed as selective inhibitors for Cyclin-Dependent Kinase 16 (CDK16), a member of the PCTAIRE family of kinases. mdpi.com CDK16 is known to be involved in several pathways, including Wnt-dependent signaling. mdpi.com Additionally, these compounds have shown the ability to stabilize Glycogen Synthase Kinase 3 (GSK3). mdpi.com Other research has highlighted the potential for 5-aminopyrazole derivatives to act as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, specifically PIM-1 and PIM-2, which are implicated in cell survival and proliferation. nih.gov The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, particularly FGFR2 and FGFR3, has also been identified as a target for aminopyrazole derivatives, which have shown activity against both wild-type and mutant forms of these receptors. nih.gov

Beyond kinase inhibition, the anti-inflammatory properties of pyrazole compounds are well-documented. researchgate.net These compounds can modulate inflammatory pathways by suppressing the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). researchgate.net A key mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins involved in inflammation. researchgate.net

The biological activity of aminopyrazoles extends to other enzyme systems as well. Some derivatives have been identified as inhibitors of human Carbonic Anhydrases (hCA), specifically isoforms hCA IX and hCA XII, which are involved in pH regulation and are often overexpressed in tumors. mdpi.com In the context of anti-infective research, 3-aminopyrazole derivatives have been found to target bacterial DNA Gyrase and Topoisomerase IV, essential enzymes for bacterial DNA replication. nih.govmdpi.com

The diverse interactions of aminopyrazoles with various biological targets underscore their potential as scaffolds for drug development. The modulation of these critical pathways forms the basis of their wide-ranging biological activities.

Table 1: Summary of Pathways and Networks Modulated by Aminopyrazole Derivatives

| Pathway/Network | Target(s) | Class of Aminopyrazole | Potential Biological Effect |

| Kinase Signaling | p38MAPK, VEGFR-2 | 5-Aminopyrazoles | Anti-inflammatory, Anti-angiogenic |

| Kinase Signaling | CDK16, GSK3 | 3-Aminopyrazoles | Modulation of Wnt signaling |

| Kinase Signaling | PIM-1, PIM-2 | 5-Aminopyrazoles | Anti-proliferative |

| Kinase Signaling | FGFR2, FGFR3 | Aminopyrazoles | Anti-cancer |

| Inflammatory Signaling | COX enzymes | Pyrazoles | Anti-inflammatory |

| Cytokine Signaling | TNF-α, IL-1β, IL-6 | Pyrazoles | Anti-inflammatory |

| pH Regulation | Carbonic Anhydrase (hCA) IX, XII | 5-Aminopyrazoles | Anti-cancer |

| Bacterial DNA Replication | DNA Gyrase, Topoisomerase IV | 3-Aminopyrazoles | Antibacterial |

Future Research Directions and Advanced Applications in Chemical Biology

Design and Synthesis of Novel, Highly Selective 3-Cycloheptyl-1-methyl-1H-pyrazol-5-amine Analogues

A primary future objective will be the rational design and synthesis of analogues of this compound to enhance potency and, crucially, selectivity for specific biological targets. The development of highly selective kinase inhibitors is a significant challenge due to the conserved nature of the ATP-binding pocket across the human kinome. nih.govacs.org

Strategies to achieve selectivity will likely involve modifications at several key positions of the parent molecule. Structure-activity relationship (SAR) studies will be fundamental in guiding these modifications. benthamdirect.com For instance, altering the cycloheptyl group, modifying substituents on the pyrazole (B372694) ring, or functionalizing the 5-amine group could profoundly impact target binding and selectivity. nih.gov

One promising approach is macrocyclization, which involves tethering different parts of the molecule to create a more rigid, conformationally constrained structure. acs.orgbiorxiv.org This strategy can lock the inhibitor into a bioactive conformation that is specific to the target kinase, thereby reducing off-target effects and increasing selectivity. nih.govbiorxiv.org The synthesis of such analogues would likely build upon established synthetic routes for 5-aminopyrazoles, which often involve the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org

Table 1: Potential Strategies for Analogue Design

| Modification Strategy | Rationale | Potential Outcome |

| Macrocyclization | Introduces conformational rigidity to lock in a bioactive conformation. nih.govbiorxiv.org | Increased selectivity and potency for the target kinase. biorxiv.org |

| Varying Alkyl Groups | Exploration of different alkyl or cycloalkyl groups at the 3-position to probe hydrophobic pockets in the target. | Optimized van der Waals interactions and improved binding affinity. |

| Substitution on Pyrazole Ring | Introduction of different functional groups on the pyrazole core to form additional interactions (e.g., hydrogen bonds). nih.gov | Enhanced target engagement and modulation of physicochemical properties. |

| Derivatization of 5-Amine | Conversion of the amine to amides, ureas, or other functional groups to explore new binding vectors. | Formation of new interactions with amino acid residues outside the primary binding site. |

Integration of Artificial Intelligence and Machine Learning in Pyrazole Derivative Research

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of pyrazole derivatives. Computational methods can be employed to build predictive models for biological activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). tojqi.netekb.eg

Initially, a library of virtual this compound analogues can be generated. These virtual compounds can then be subjected to structure-based virtual screening against panels of known biological targets, such as protein kinases. nih.gov Molecular docking simulations can predict the binding modes and affinities of these analogues, helping to prioritize the most promising candidates for synthesis. tojqi.netresearchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed using data from existing pyrazole-based inhibitors. mdpi.com These models use machine learning algorithms to identify the key molecular features that correlate with high potency and selectivity. This in-silico approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. mdpi.comresearchgate.net

Exploration of Polypharmacology and Multi-Targeting Strategies for Pyrazole-Based Compounds

While high selectivity is often a primary goal, the concept of polypharmacology—where a single drug interacts with multiple targets—is gaining traction as a therapeutic strategy, particularly in complex diseases like cancer. nih.gov The pyrazole scaffold is well-suited for the design of multi-target inhibitors. acs.org Many pyrazole-based kinase inhibitors have been found to inhibit several kinases simultaneously. nih.gov

Future research could intentionally design analogues of this compound to modulate a specific set of disease-relevant targets. For example, a compound could be engineered to co-inhibit kinases in parallel signaling pathways that contribute to tumor growth and survival. acs.org This approach can lead to enhanced efficacy and may help to overcome drug resistance mechanisms that arise from single-target therapies. Computational and experimental screening of new analogues against broad panels of kinases will be essential to characterize their polypharmacology profiles and identify potential multi-targeting opportunities. nih.gov

Development of Advanced Spectroscopic Techniques for Real-Time Interaction Monitoring

Understanding the kinetics and thermodynamics of how a drug binds to its target is crucial for rational drug design. Advanced spectroscopic techniques can provide real-time, label-free insights into the binding interactions of this compound and its analogues with their protein targets. jelsciences.com

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical methods for quantifying binding affinity (K_D), stoichiometry, and the thermodynamic parameters (enthalpy and entropy) of an interaction. jelsciences.comnumberanalytics.comnih.gov These techniques can be used to compare the binding profiles of different analogues and understand the energetic drivers of binding.

More recently, techniques like thermostable Raman interaction profiling (TRIP) are emerging that allow for the monitoring of protein-ligand interactions at the atomic level under physiologically relevant conditions. biotechniques.com TRIP can detect subtle changes in molecular geometry upon ligand binding, providing detailed structural information about the interaction in real-time. biotechniques.com Applying such techniques could reveal the precise binding mode of pyrazole derivatives and guide further structural optimization.

Table 2: Advanced Spectroscopic and Biophysical Techniques

| Technique | Information Provided | Application in Pyrazole Research |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (k_on, k_off), binding affinity (K_D). jelsciences.com | Ranking analogues by binding affinity and residence time on the target. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). numberanalytics.com | Elucidating the thermodynamic driving forces of the protein-ligand interaction. |

| Raman Spectroscopy (TRIP) | Real-time, label-free monitoring of binding-induced vibrational changes. biotechniques.com | Revealing specific atomic-level interactions and conformational changes upon binding. |

| Native Mass Spectrometry | Stoichiometry and affinity of protein-ligand complexes. nih.gov | Unambiguously determining the binding stoichiometry of pyrazole analogues to their targets. |

Investigation of Advanced Delivery Systems for Pyrazole Derivatives

The therapeutic potential of many small molecule inhibitors, including pyrazole derivatives, can be limited by poor solubility, low bioavailability, and off-target toxicity. mdpi.com Advanced drug delivery systems, particularly those based on nanotechnology, offer promising solutions to overcome these challenges. mdpi.commdpi.com

Encapsulating this compound or its analogues within nanocarriers such as liposomes, polymeric nanoparticles, or inorganic nanoparticles can improve their pharmacokinetic profiles. mdpi.comnih.gov These nanosystems can enhance drug solubility, protect the compound from degradation in the bloodstream, and prolong its circulation time. mdpi.com

Moreover, nanoparticles can be engineered for targeted delivery. By decorating the surface of the nanoparticle with specific ligands (e.g., antibodies or peptides) that recognize receptors overexpressed on diseased cells, the drug can be delivered more specifically to the site of action, thereby increasing efficacy and reducing systemic side effects. mdpi.comnih.gov For instance, silica (B1680970) nanoparticles are being explored for their biocompatibility and high drug-loading capacity, allowing for the controlled release of therapeutic agents. mdpi.com The development of such targeted delivery systems will be a critical step in translating the potential of novel pyrazole derivatives into effective therapeutic agents. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via alkylation of preformed pyrazole cores. Key reagents include cycloheptyl halides for substituent introduction and hydrazine hydrate for cyclization. Reaction conditions (e.g., solvent polarity, temperature) significantly impact regioselectivity and purity. For instance, polar aprotic solvents like DMF enhance nucleophilic substitution rates in alkylation steps, while elevated temperatures (>80°C) may degrade sensitive intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The cycloheptyl group exhibits multiplet signals at δ 1.2–2.1 ppm (methylene protons) and δ 2.5–3.0 ppm (methine adjacent to nitrogen). The pyrazole NH₂ appears as a broad singlet (~δ 5.5 ppm) in DMSO-d₆.

- IR : Stretching vibrations at ~3400 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 1450 cm⁻¹ (C-C aromatic) confirm functional groups.

- MS : Molecular ion [M+H]⁺ at m/z 208.2 (calculated for C₁₁H₁₉N₃) with fragmentation patterns (e.g., loss of cycloheptyl, m/z 110) validates the structure .

Q. What are the crystallographic methods for resolving the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) is standard. Key steps include crystal mounting on a Bruker D8 Venture diffractometer, data collection at 100 K, and refinement with anisotropic displacement parameters. The cycloheptyl ring often adopts a chair-like conformation, stabilized by van der Waals interactions .

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what binding assays are suitable?

- Methodological Answer : Surface plasmon resonance (SPR) and fluorescence polarization assays quantify binding affinity (Kd). For kinase targets, ADP-Glo™ assays measure inhibition by tracking ATP consumption. Molecular docking (AutoDock Vina) predicts binding poses, with the cycloheptyl group occupying hydrophobic pockets in target proteins (e.g., p38 MAP kinase) .

Q. What computational strategies predict the pharmacokinetic properties (e.g., logP, bioavailability) of this compound?

- Methodological Answer : Use QSAR models in Schrödinger’s QikProp or SwissADME. Key parameters:

- logP : Predicted ~3.2 (cycloheptyl increases hydrophobicity).

- Bioavailability : Moderate (70–80%) due to moderate molecular weight (<300 Da) and <5 hydrogen bond donors.

- Metabolic stability : CYP3A4-mediated oxidation of the cycloheptyl group is a major clearance pathway, validated via liver microsome assays .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

- Methodological Answer :

- Deuterium labeling : Replace labile C-H bonds in the cycloheptyl group with C-D to slow CYP450 metabolism.

- Bioisosteric replacement : Substitute the cycloheptyl with a bicyclo[2.2.1]heptane group to maintain steric bulk while reducing enzymatic recognition.

- In vitro validation : Use LC-MS/MS to track metabolite formation in hepatocyte incubations .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they resolved?

- Methodological Answer : High-resolution LC-MS (e.g., Q-TOF) coupled with charged aerosol detection (CAD) identifies impurities at <0.1% levels. Common impurities include des-methyl byproducts (e.g., 3-cycloheptyl-1H-pyrazol-5-amine, m/z 194.1) and oxidized cycloheptyl derivatives. Gradient elution (ACN/H2O with 0.1% formic acid) on a C18 column achieves baseline separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.